molecular formula C12H12O3 B7893995 3-Furyl-(3-methoxyphenyl)methanol

3-Furyl-(3-methoxyphenyl)methanol

Cat. No.: B7893995
M. Wt: 204.22 g/mol
InChI Key: CNFQREDZCHNFKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(3-methoxyphenyl)methanol typically involves the reaction of 3-furylmethanol with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product after purification .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Furyl-(3-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and methoxyphenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan or methoxyphenyl derivatives.

Scientific Research Applications

Chemistry: 3-Furyl-(3-methoxyphenyl)methanol is used as a building block in organic synthesis, facilitating the creation of more complex molecules .

Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with potential therapeutic effects.

Industry: In industrial applications, it serves as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action for 3-Furyl-(3-methoxyphenyl)methanol depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .

Comparison with Similar Compounds

    3-Furylmethanol: Lacks the methoxyphenyl group, making it less versatile in certain applications.

    3-Methoxybenzyl alcohol: Lacks the furan ring, which can limit its reactivity and applications.

Uniqueness: 3-Furyl-(3-methoxyphenyl)methanol’s combination of a furan ring and a methoxyphenyl group provides unique reactivity and versatility, making it valuable in various research and industrial applications .

Properties

IUPAC Name

furan-3-yl-(3-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQREDZCHNFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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